REACTION_SMILES
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[CH3:1][C:2]([C:3](=[O:4])[OH:5])([CH2:6][c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH3:13].[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[CH:25]([Cl:26])([Cl:27])[Cl:28].[Cl:14][C:15]([C:16]([Cl:17])=[O:18])=[O:19]>>[CH3:1][C:2]([C:3](=[O:4])[Cl:14])([CH2:6][c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(Cc1ccccc1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Type
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product
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Smiles
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CC(C)(Cc1ccccc1)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |